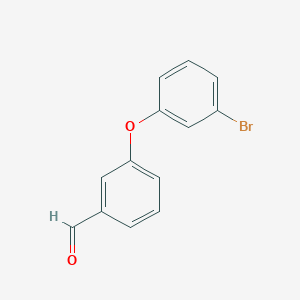

3-(3-Bromophenoxy)benzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-bromophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-11-4-2-6-13(8-11)16-12-5-1-3-10(7-12)9-15/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYUMWVQUPXNCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC=C2)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801305934 | |

| Record name | 3-(3-Bromophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114546-69-9 | |

| Record name | 3-(3-Bromophenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114546-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Bromophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Bromophenoxy Benzaldehyde

Strategic Design of Precursors and Reaction Pathways

The creation of 3-(3-bromophenoxy)benzaldehyde involves carefully planned sequences of reactions, starting from readily available precursors. The key bond formation in this molecule is the diaryl ether linkage, which can be achieved through several reliable methods.

Ether Formation via Williamson Ether Synthesis Variants

The Williamson ether synthesis and its variants, such as the Ullmann condensation, are foundational methods for forming the ether bond in 3-(3-bromophenoxy)benzaldehyde. wikipedia.orgwikipedia.org This typically involves the reaction of a phenoxide with an aryl halide.

A common approach involves the reaction of 3-bromophenol (B21344) with 3-bromobenzaldehyde (B42254). In one patented method, 3-bromobenzaldehyde is first protected as an acetal (B89532) using ethylene (B1197577) glycol. This protected intermediate is then reacted with the potassium salt of 3-bromophenol in the presence of a copper catalyst to form the ether linkage. Subsequent hydrolysis of the acetal group yields 3-(3-bromophenoxy)benzaldehyde. google.com

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming diaryl ethers. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (often exceeding 210°C) and high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide (DMF). wikipedia.orgnih.gov However, modern advancements have introduced the use of soluble copper catalysts with specific ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgorganic-chemistry.org For instance, the coupling of aryl bromides with phenols can be accelerated using inexpensive ligands in the presence of a copper(I) source and a base like cesium carbonate (Cs₂CO₃) in acetonitrile (B52724). organic-chemistry.orgacs.org

Table 1: Comparison of Williamson Ether Synthesis Variants for Diaryl Ether Formation

| Reaction | Typical Reactants | Catalyst | Solvent | Temperature | Key Features |

|---|---|---|---|---|---|

| Classic Williamson Ether Synthesis | Alkoxide and a primary alkyl halide | None (base-mediated) | Aprotic polar solvents (e.g., DMF, Acetonitrile) | 50-100 °C | SN2 mechanism; prone to elimination side reactions with secondary/tertiary halides. wikipedia.orgchem-station.com |

| Ullmann Condensation (Classic) | Aryl halide and a phenol (B47542) | Copper powder or copper salts | High-boiling polar solvents (e.g., DMF, Nitrobenzene) | >200 °C | Requires high temperatures and stoichiometric copper. wikipedia.orgnih.gov |

| Ullmann-Type Reaction (Modern) | Aryl halide and a phenol | Soluble Cu(I) salts with ligands (e.g., N,N-dimethylglycine) | Acetonitrile, Dioxane, Toluene (B28343) | 90-135 °C | Milder conditions and broader substrate scope. beilstein-journals.orgnih.govorganic-chemistry.org |

Transition-Metal Catalyzed Coupling Reactions for Aryl Ether Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol, have been adapted for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org These methods offer an alternative to the copper-catalyzed Ullmann reaction and can often be performed under milder conditions. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alcohol and subsequent reductive elimination to form the ether and regenerate the catalyst. libretexts.org

While highly effective for C-N bond formation, the Buchwald-Hartwig reaction's application to C-O bond formation provides a valuable tool for synthesizing diaryl ethers, including the precursors to 3-(3-bromophenoxy)benzaldehyde. wikipedia.org The choice of palladium precursor, ligand, base, and solvent is crucial for the success of these reactions. wuxiapptec.com

Halogenation and Formylation Strategies

Alternative synthetic routes can involve the formation of the diaryl ether backbone first, followed by the introduction of the bromine and aldehyde functionalities.

Halogenation: The direct bromination of 3-phenoxybenzaldehyde (B142659) would be a potential route. However, this can lead to a mixture of products due to the directing effects of both the phenoxy and aldehyde groups. Controlling the regioselectivity to obtain the desired 3-bromo isomer would be a significant challenge.

Formylation: A more controlled approach involves the formylation of a pre-brominated diaryl ether. For instance, 3-bromodiphenyl ether could be synthesized and then subjected to a formylation reaction to introduce the aldehyde group. Ortho-formylation of phenols is a well-established method that can be achieved using reagents like magnesium chloride and paraformaldehyde in the presence of a base like triethylamine. orgsyn.orgresearchgate.net While this specific example is for ortho-formylation, other formylation methods could be adapted to target the meta position on the unsubstituted ring of 3-bromodiphenyl ether.

Optimization of Reaction Conditions and Catalyst Systems

To maximize the efficiency of the synthesis of 3-(3-bromophenoxy)benzaldehyde, careful optimization of reaction parameters is essential. acs.org This includes the selection of the most effective catalyst system and the solvent.

Ligand Design for Enhanced Selectivity and Yield

In transition-metal catalyzed reactions, particularly Ullmann-type couplings, the ligand plays a critical role in the catalyst's activity and selectivity. beilstein-journals.orgrhhz.net A wide variety of ligands have been screened for their effectiveness in promoting the formation of diaryl ethers. nih.gov

For copper-catalyzed Ullmann reactions, N-methylated amino acid-derived N,O-ligands and N,N-ligands with small bite angles have proven to be highly efficient. nih.gov For example, N,N-dimethylglycine has been shown to be a simple and effective ligand for the copper-catalyzed coupling of aryl bromides with phenols. organic-chemistry.org Salicylaldimine ligands have also been designed and found to be effective supporters for copper-catalyzed Ullmann cross-coupling reactions, allowing the synthesis of various diaryl ethers in good yields under mild conditions. rhhz.net

In the context of palladium-catalyzed Buchwald-Hartwig etherification, the choice of phosphine (B1218219) ligand is critical. Sterically hindered biaryl phosphine ligands are often employed to promote the desired C-O bond formation. organic-chemistry.orgrsc.org

Table 2: Examples of Ligands Used in Diaryl Ether Synthesis

| Catalyst System | Ligand Type | Example Ligand | Key Advantages |

|---|---|---|---|

| Copper-catalyzed Ullmann | Amino Acid-derived | N,N-Dimethylglycine | Inexpensive and effective for coupling aryl bromides. organic-chemistry.orgnih.gov |

| Copper-catalyzed Ullmann | Salicylaldimine | 2-((2-isopropylphenylimino)methyl)phenol | Promotes reaction under mild conditions. rhhz.net |

| Palladium-catalyzed Buchwald-Hartwig | Biaryl Phosphine | JohnPhos, XPhos | High activity and broad substrate scope. rsc.org |

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can significantly impact the rate and outcome of the synthesis. whiterose.ac.ukresearchgate.net In Williamson ether synthesis, polar aprotic solvents like acetonitrile and N,N-dimethylformamide (DMF) are commonly used because they can accelerate the SN2 reaction by effectively solvating the cation without strongly solvating the nucleophilic anion. wikipedia.orgchemistrytalk.org The use of dimethyl sulfoxide (B87167) (DMSO) has also been shown to increase the yield and reduce the reaction time compared to using an excess of the alcohol as the solvent. researchgate.net

For Ullmann-type reactions, high-boiling polar solvents such as DMF, N-methylpyrrolidone (NMP), or dioxane are often employed. wikipedia.orgnih.gov The solvent's ability to dissolve the reactants and the catalyst system, as well as its boiling point, are key considerations for optimizing the reaction conditions. In some modern Ullmann protocols, acetonitrile is used, offering a lower boiling point and easier removal after the reaction. organic-chemistry.orgacs.org

In Buchwald-Hartwig couplings, ethereal solvents like dioxane and THF, as well as aromatic solvents like toluene, are frequently used. wuxiapptec.com The solubility of the base and the catalyst complex in the chosen solvent is a critical factor for reaction efficiency. wuxiapptec.com

Green Chemistry Principles in Synthesis Scale-Up

The adoption of green chemistry principles is paramount in the transition from laboratory-scale synthesis to industrial production of 3-(3-Bromophenoxy)benzaldehyde. The goal is to develop processes that are not only economically viable but also environmentally benign. Key metrics such as Process Mass Intensity (PMI), E-factor, and Reaction Mass Efficiency (RME) are employed to evaluate the sustainability of a given synthetic route. researchgate.netconicet.gov.ar A lower PMI and E-factor, alongside a higher RME, are indicative of a greener process. conicet.gov.ar

The traditional synthesis of diaryl ethers, the core structure of 3-(3-Bromophenoxy)benzaldehyde, often involves Ullmann condensations which can be resource-intensive and generate significant waste. Modern approaches focus on catalytic systems that are highly efficient and reusable. For instance, the use of heterogeneous catalysts, such as copper or nickel nanoparticles supported on materials like alumina (B75360) or magnetic ferrite, offers advantages in terms of catalyst recovery and recycling, thereby reducing the environmental footprint of the process. conicet.gov.arresearchgate.net These catalysts have demonstrated high turnover numbers (TON), signifying their robustness and suitability for large-scale applications. researchgate.netconicet.gov.ar

| Catalytic System/Method | Key Green Chemistry Metrics | Advantages in Scale-Up |

|---|---|---|

| Heterogeneous Catalysts (e.g., CuFe2O4, Ni-Alumina) | Low E-factor, High TON, Improved RME | Facile catalyst separation and recyclability, reduced metal leaching into the product. conicet.gov.arresearchgate.net |

| One-Pot Tandem Reactions | Reduced PMI, Increased Atom Economy | Fewer unit operations, reduced solvent usage, and energy savings. rsc.orgrsc.org |

| Use of Greener Solvents | Lower Environmental Impact | Reduced toxicity and improved safety profile of the overall process. rsc.org |

Regioselectivity and Stereoselectivity in Syntheses of Related Analogs

The synthesis of analogs of 3-(3-Bromophenoxy)benzaldehyde often requires precise control over the regiochemistry and stereochemistry of the final product. These structural features are crucial for the biological activity and efficacy of many pharmaceutical compounds.

Regioselectivity:

In the context of Ullmann-type diaryl ether syntheses, regioselectivity refers to the preferential formation of one constitutional isomer over others. When synthesizing analogs with substituted phenols or benzaldehydes, the position of the substituents can significantly influence the outcome of the reaction. For instance, in the coupling of a substituted bromobenzaldehyde with a phenol, the electronic and steric properties of the substituents on both aromatic rings will dictate the regioselectivity of the C-O bond formation. Electron-withdrawing groups on the benzaldehyde (B42025) can influence the reactivity of the ortho and para positions, while bulky substituents may sterically hinder the approach of the nucleophile. The choice of catalyst, ligand, and reaction conditions also plays a critical role in controlling the regioselectivity of the coupling reaction.

Stereoselectivity:

The introduction of chirality is a key consideration in the synthesis of many biologically active analogs of 3-(3-Bromophenoxy)benzaldehyde. This is often achieved through stereoselective reactions that produce a preponderance of one stereoisomer over others. A notable example is the enantioselective synthesis of chiral cyanohydrins from phenoxybenzaldehyde derivatives. The use of chiral catalysts, including enzymes and small organic molecules, can lead to the formation of cyanohydrins with high enantiomeric excess (ee). acs.orgnih.gov

For example, the enzyme (S)-hydroxynitrile lyase from Manihot esculenta has been shown to catalyze the conversion of 3-phenoxybenzaldehyde to (S)-3-phenoxybenzaldehyde cyanohydrin with an enantiomeric excess of 97%. nih.gov Similarly, cyclic dipeptide catalysts like cyclo[(R)-His-(R)-Phe] have been employed in the enantioselective formation of cyanohydrins from 3-phenoxybenzaldehyde. acs.org The stereochemical outcome of these reactions is highly dependent on the catalyst, solvent, and other reaction parameters.

Another important stereoselective transformation is the reduction of a carbonyl group to a chiral alcohol. The use of chiral reducing agents or catalysts can afford the desired alcohol with high diastereoselectivity and enantioselectivity. researchgate.net

| Reaction Type | Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee%) | Reference |

|---|---|---|---|---|---|

| Enantioselective Cyanohydrin Formation | 3-Phenoxybenzaldehyde | (S)-hydroxynitrile lyase (Manihot esculenta) | (S)-3-Phenoxybenzaldehyde cyanohydrin | 97% | nih.gov |

| Enantioselective Cyanohydrin Formation | 3-Phenoxybenzaldehyde | cyclo[(R)-His-(R)-Phe] | (S)-3-Phenoxymandelonitrile | Up to 20% improvement with additive | acs.org |

| Enantioselective Cleavage | (R,S)-3-Phenoxybenzaldehyde cyanohydrin | (R)-hydroxynitrile lyase (PaHNL) | (S)-3-Phenoxybenzaldehyde cyanohydrin | >80% | tandfonline.com |

Reaction Chemistry and Functional Group Interconversions of 3 3 Bromophenoxy Benzaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group is one of the most versatile functional groups in organic chemistry, and the aldehyde moiety in 3-(3-Bromophenoxy)benzaldehyde is no exception. It readily participates in a variety of reactions, including oxidations, reductions, condensations, and nucleophilic additions.

Reductive and Oxidative Conversions

The aldehyde functional group can be easily transformed into either an alcohol or a carboxylic acid through reduction or oxidation, respectively.

Reduction: The reduction of the aldehyde group in 3-(3-Bromophenoxy)benzaldehyde to a primary alcohol, (3-(3-Bromophenoxy)phenyl)methanol, can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. masterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. masterorganicchemistry.comugm.ac.id Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, though it is less selective and reacts violently with protic solvents. libretexts.org

Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 3-(3-Bromophenoxy)benzoic acid. This transformation is a fundamental reaction in organic synthesis. nih.gov A variety of oxidizing agents can be employed, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like Oxone. mdma.ch An efficient method for the oxidation of aromatic aldehydes involves using hydrogen peroxide in the presence of a catalyst or in a basic aqueous system. researchgate.netmdpi.com These methods are often preferred for their environmental friendliness and high yields. organic-chemistry.org

| Transformation Type | Reaction | Typical Reagents | Product |

|---|---|---|---|

| Reduction | Aldehyde to Primary Alcohol | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | (3-(3-Bromophenoxy)phenyl)methanol |

| Oxidation | Aldehyde to Carboxylic Acid | Potassium Permanganate (KMnO₄), Jones Reagent, Oxone, Hydrogen Peroxide (H₂O₂) | 3-(3-Bromophenoxy)benzoic acid |

| Condensation | Imine/Schiff Base Formation | Primary Amines (e.g., Aniline) | N-(3-(3-Bromophenoxy)benzylidene)aniline |

| Condensation | Knoevenagel Condensation | Active Methylene (B1212753) Compounds (e.g., Malononitrile) | 2-((3-(3-Bromophenoxy)phenyl)methylene)malononitrile |

| Olefination | Wittig Reaction | Phosphorus Ylides (e.g., Ph₃P=CH₂) | 1-Bromo-3-(3-vinylphenoxy)benzene |

| Olefination | Horner-Wadsworth-Emmons | Phosphonate Carbanions (e.g., from Triethyl phosphonoacetate) | Ethyl (E)-3-(3-(3-bromophenoxy)phenyl)acrylate |

| Nucleophilic Addition | Grignard Reaction | Grignard Reagents (e.g., CH₃MgBr) | 1-(3-(3-Bromophenoxy)phenyl)ethanol |

Condensation and Imine/Schiff Base Formation Reactions

Aldehydes readily undergo condensation reactions with various nucleophiles. A prominent example is the reaction with primary amines to form imines, also known as Schiff bases. When 3-(3-Bromophenoxy)benzaldehyde reacts with a primary amine, such as aniline, in the presence of an acid catalyst, it forms the corresponding N-benzylideneaniline derivative.

Another important condensation reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). nih.govbhu.ac.in For instance, reacting 3-(3-Bromophenoxy)benzaldehyde with malononitrile (B47326) in the presence of a weak base like ammonium (B1175870) acetate (B1210297) would yield 2-((3-(3-Bromophenoxy)phenyl)methylene)malononitrile. bhu.ac.inorientjchem.org

Wittig and Horner-Wadsworth-Emmons Olefinations

The conversion of aldehydes to alkenes is a cornerstone of organic synthesis, with the Wittig and Horner-Wadsworth-Emmons (HWE) reactions being two of the most powerful methods.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. lumenlearning.comlibretexts.org The ylide attacks the aldehyde to form a four-membered ring intermediate called an oxaphosphetane, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. udel.eduumkc.edu The stereochemical outcome of the Wittig reaction can vary depending on the nature of the ylide. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate-stabilized carbanions. wikipedia.orgconicet.gov.ar These carbanions are more nucleophilic than the corresponding Wittig reagents and typically provide excellent E-selectivity in the resulting alkene. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com For example, reacting 3-(3-Bromophenoxy)benzaldehyde with the carbanion generated from triethyl phosphonoacetate would predominantly yield the (E)-alkene. enamine.net A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed. wikipedia.org

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.comaskfilo.comdoubtnut.com For example, the reaction of 3-(3-Bromophenoxy)benzaldehyde with methylmagnesium bromide (CH₃MgBr) would yield 1-(3-(3-Bromophenoxy)phenyl)ethanol. askfilo.com

Reactivity of the Aryl Bromide Substituent

The aryl bromide portion of 3-(3-Bromophenoxy)benzaldehyde opens up another avenue of reactivity, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com The aryl bromide of 3-(3-Bromophenoxy)benzaldehyde can be coupled with various boronic acids to synthesize biaryl compounds. For instance, coupling with phenylboronic acid would yield 3-phenoxy-3'-formylbiphenyl. The reactivity of the halide in Suzuki couplings generally follows the trend I > Br > OTf >> Cl. tcichemicals.com

Sonogashira Reaction: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.netntu.edu.tw Reacting 3-(3-Bromophenoxy)benzaldehyde with a terminal alkyne like phenylacetylene (B144264) would produce 3-(3-(phenylethynyl)phenoxy)benzaldehyde. Oxygen should be excluded from the reaction as it can lead to the homocoupling of the alkyne (Glaser coupling). reddit.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org The aryl bromide of 3-(3-Bromophenoxy)benzaldehyde can react with alkenes such as styrene (B11656) or acrylates. sctunisie.orgu-szeged.hu For example, a Heck reaction with styrene would yield 3-phenoxy-3'-vinylbiphenyl. researchgate.netresearchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Biaryl aldehyde |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N), Piperidine | Alkynyl-substituted diaryl ether aldehyde |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | Alkenyl-substituted diaryl ether aldehyde |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann, Chan-Lam)

The bromine substituent on the 3-(3-Bromophenoxy)benzaldehyde molecule is a key functional group for carbon-carbon and carbon-heteroatom bond formation, particularly through copper-catalyzed coupling reactions. These methods are foundational in the synthesis of complex aromatic structures.

The Ullmann reaction , first reported in 1901, traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl compound. wikipedia.org While classic Ullmann conditions often require harsh conditions with stoichiometric amounts of copper at high temperatures, modern variations have significantly improved the reaction's scope and mildness. wikipedia.org For 3-(3-Bromophenoxy)benzaldehyde, an Ullmann-type condensation can be envisioned where it couples with another aryl halide to form a poly-aromatic ether structure. More relevant is the Ullmann condensation or ether synthesis, which involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst to form a diaryl ether. organic-chemistry.org This type of reaction is crucial for constructing the diaryl ether backbone itself, for instance, in the synthesis of 3-phenoxy-benzaldehyde from 3-bromobenzaldehyde (B42254). google.com

The Chan-Lam coupling reaction represents a more modern, milder approach to forming carbon-heteroatom bonds. rsc.org It typically involves the copper-catalyzed coupling of an aryl boronic acid with an O- or N-nucleophile, such as an alcohol, phenol, or amine, and can often be conducted at room temperature in the presence of air. wikipedia.orgorganic-chemistry.org While 3-(3-Bromophenoxy)benzaldehyde itself is not the typical boronic acid substrate for a Chan-Lam reaction, its bromo-functionality is a precursor for such reactivity. More pertinent to the direct reactivity of the aryl bromide are modern Ullmann-type C-N and C-O coupling protocols that utilize copper catalysts to couple aryl halides directly with amines, amides, or alcohols under conditions that are often milder than the classic Ullmann reaction. rsc.orgnih.gov These reactions proceed through a proposed catalytic cycle that may involve a Cu(I)/Cu(III) mechanism, similar to that postulated for the Chan-Lam coupling. organic-chemistry.org

The application of these copper-catalyzed reactions allows the bromine atom of 3-(3-Bromophenoxy)benzaldehyde to be replaced, creating a diverse range of derivatives. For example, coupling with various amines or phenols would yield more complex diaryl ethers and N-aryl amines, respectively.

| Reaction Type | Typical Substrates | Copper Source | General Conditions | Product from 3-(3-Bromophenoxy)benzaldehyde |

| Ullmann Biaryl Coupling | Aryl Halide + Aryl Halide | Cu powder, Cu-bronze alloy | High temperatures (often >200°C) | Symmetrical or unsymmetrical tetra-aryl ether |

| Ullmann Ether Synthesis | Aryl Halide + Phenol/Alcohol | Cu(I) salts (e.g., CuI), Cu(II) salts (e.g., Cu(OAc)₂), Cu nanoparticles | Base (e.g., K₂CO₃, Cs₂CO₃), Ligands (e.g., phenanthroline), 100-200°C | Substituted diaryl ether |

| Chan-Lam Coupling | Aryl Boronic Acid + Amine/Alcohol | Cu(OAc)₂ | Base (e.g., pyridine), Room temperature, Air | (Requires conversion of bromide to boronic acid first) |

| Modern C-N Coupling | Aryl Halide + Amine/Amide | Cu(I) salts (e.g., CuI) | Base, Ligands (e.g., diamines), 80-120°C | N-aryl derivative |

Magnesium and Lithium Halogen Exchange for Organometallic Reagent Formation

Halogen-metal exchange is a powerful technique for converting the relatively unreactive carbon-bromine bond into a highly nucleophilic carbon-metal bond, thereby forming an organometallic reagent. This transformation dramatically inverts the polarity at the carbon atom, turning it from an electrophilic to a strongly nucleophilic site.

Magnesium-Halogen Exchange is used to prepare Grignard reagents (R-MgX). sigmaaldrich.com While traditionally formed by the direct insertion of magnesium metal into an organic halide bond, the halogen-magnesium exchange has become the method of choice for preparing highly functionalized Grignard reagents under mild conditions. harvard.edu Reagents such as isopropylmagnesium chloride (iPrMgCl) and its lithium chloride complex (iPrMgCl·LiCl), often called a "Turbo-Grignard," can efficiently perform a Br-Mg exchange on aryl bromides at low temperatures. clockss.orgresearchgate.net This approach offers excellent chemoselectivity, tolerating sensitive functional groups that would be incompatible with the Grignard reagent itself. clockss.org

For 3-(3-Bromophenoxy)benzaldehyde, the presence of the electrophilic aldehyde group presents a challenge, as it would be readily attacked by a newly formed Grignard reagent. However, performing the exchange at very low temperatures (e.g., -78 °C) can form the functionalized Grignard reagent, 3-(3-formylphenoxy)phenylmagnesium bromide, which can then be trapped in situ by adding another electrophile. cmu.edu

Lithium-Halogen Exchange is a related process that uses organolithium compounds, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to generate a new organolithium species. wikipedia.orglibretexts.org This exchange is typically very fast, often proceeding rapidly even at low temperatures, with reactivity following the trend I > Br > Cl. wikipedia.orgharvard.edu The mechanism is believed to proceed through an "ate-complex" intermediate. harvard.edu As with the Grignard formation, the aldehyde in 3-(3-Bromophenoxy)benzaldehyde is incompatible with the strong basicity and nucleophilicity of both the alkyllithium reagent and the resulting aryllithium product. libretexts.org Therefore, any successful lithium-halogen exchange would necessitate prior protection of the aldehyde group (e.g., as an acetal) or the use of highly controlled low-temperature conditions followed by immediate quenching with an electrophile. researchgate.net

| Parameter | Magnesium-Halogen Exchange | Lithium-Halogen Exchange |

| Reagent | iPrMgCl, iPrMgCl·LiCl | n-BuLi, s-BuLi, t-BuLi |

| Speed | Generally slower than Li-exchange | Extremely fast, even at low temperatures |

| Conditions | Typically -20 °C to 25 °C; low temps for sensitive groups | Requires low temperatures (e.g., -78 °C to -100 °C) |

| Functional Group Tolerance | Good, especially with modern reagents (e.g., iPrMgCl·LiCl) | Lower; reacts with many acidic and electrophilic groups |

| Side Reactions | Less prone to side reactions with the solvent (THF) | Can deprotonate solvents like THF if allowed to warm |

| Product | Arylmagnesium halide (Grignard Reagent) | Aryllithium reagent |

Manipulation of the Phenoxy Ether Linkage

The diaryl ether linkage is known for its high thermal and chemical stability, which is a result of the strong sp² C-O bond. Manipulating this functional group typically requires forcing conditions.

Cleavage Reactions and Mechanistic Investigations

Unlike alkyl ethers, which can be cleaved by strong acids like HBr or HI, diaryl ethers are generally unreactive to acidic cleavage. libretexts.org The mechanism of acid-catalyzed ether cleavage involves protonation of the ether oxygen, followed by nucleophilic attack by a halide. This process is disfavored for diaryl ethers because it would require nucleophilic substitution on an aromatic ring, which is an energetically unfavorable pathway. libretexts.org

More effective methods for cleaving the robust diaryl ether bond involve reductive processes such as catalytic hydrogenolysis. nih.gov Studies on lignin (B12514952), a complex biopolymer containing numerous aryl ether linkages, have shown that catalysts based on palladium (Pd/C) or ruthenium (Ru/C) can effectively cleave these bonds under hydrogen pressure and elevated temperatures. nih.govresearchgate.net The mechanism of this cleavage is complex but provides a viable, albeit harsh, route to breaking the C-O bond in molecules like 3-(3-Bromophenoxy)benzaldehyde, which would yield a mixture of phenolic and aromatic compounds. Mechanistic investigations on lignin model compounds suggest that cleavage proceeds via heterolytic pathways under acidic conditions and may involve different routes in reductive environments. acs.org

Theoretical and Computational Investigations of 3 3 Bromophenoxy Benzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in predicting the electronic behavior and reactivity of molecules. For 3-(3-Bromophenoxy)benzaldehyde, these calculations would provide a deep understanding of its chemical properties at the atomic level.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Benzaldehyde (B42025) (Note: This data is hypothetical for 3-(3-Bromophenoxy)benzaldehyde and is presented for illustrative purposes based on typical values for similar compounds.)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

The analysis would also involve visualizing the spatial distribution of the HOMO and LUMO. In 3-(3-Bromophenoxy)benzaldehyde, the HOMO would likely be distributed over the electron-rich phenoxy ring and the oxygen atom, while the LUMO would be expected to be localized on the electron-withdrawing benzaldehyde moiety, particularly the carbonyl group.

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. Green and yellow represent regions of neutral potential.

For 3-(3-Bromophenoxy)benzaldehyde, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom of the aldehyde group, making it a prime site for electrophilic attack. The hydrogen atom of the aldehyde group and the regions around the bromine atom would likely exhibit a positive potential (blue), indicating them as sites for potential nucleophilic interaction. Studies on similar molecules, such as 3-hydroxy-4-methoxybenzaldehyde, have utilized MEP maps to confirm intramolecular interactions and identify reactive sites. xisdxjxsu.asia The anti-picornavirus activities of certain flavones have been correlated with negative MEP values in specific regions of the molecules. nih.gov

Fukui Functions and Local Softness Analysis for Electrophilic/Nucleophilic Centers

Fukui functions are reactivity indicators derived from conceptual DFT that help to identify the most reactive sites within a molecule for both electrophilic and nucleophilic attacks. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes.

There are three main types of Fukui functions:

ƒ+(r) for nucleophilic attack (measures reactivity upon adding an electron).

ƒ-(r) for electrophilic attack (measures reactivity upon removing an electron).

ƒ0(r) for radical attack.

By calculating these values for each atom in 3-(3-Bromophenoxy)benzaldehyde, one could precisely pinpoint the atoms most likely to participate in different types of reactions. For instance, in a study of 3-hydroxy-4-methoxybenzaldehyde, Fukui functions were used to identify the regions of the molecule susceptible to electrophilic and nucleophilic attack. xisdxjxsu.asia Similarly, for benzofused thieno[3,2-furans, these calculations showed the C(2) atom to be the most reactive site for electrophilic attack. researchgate.net

Local softness, which is related to the Fukui function, further refines this analysis by considering the global softness of the molecule. The sites with the highest Fukui function values are generally the most reactive.

Table 2: Hypothetical Fukui Function Analysis for Selected Atoms of 3-(3-Bromophenoxy)benzaldehyde (Note: This data is for illustrative purposes only.)

| Atom | ƒ+(r) (Nucleophilic Attack) | ƒ-(r) (Electrophilic Attack) |

| O (carbonyl) | 0.05 | 0.25 |

| C (carbonyl) | 0.20 | 0.08 |

| Br | 0.12 | 0.10 |

This hypothetical data suggests the carbonyl oxygen is the most likely site for electrophilic attack, while the carbonyl carbon is the most probable site for nucleophilic attack.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like 3-(3-Bromophenoxy)benzaldehyde are highly dependent on its three-dimensional structure and conformational flexibility. Conformational analysis helps to identify the most stable conformations and the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time by solving Newton's equations of motion for the atoms in the system. An MD simulation of 3-(3-Bromophenoxy)benzaldehyde would reveal how the molecule behaves in a solution or a biological environment, including its conformational changes, flexibility, and interactions with surrounding molecules. This is particularly important for understanding how it might interact with a biological target. For example, MD simulations are used to explore the binding of inhibitors to enzymes like Cytochrome P450. nih.gov Although no specific MD studies on 3-(3-Bromophenoxy)benzaldehyde are published, this technique would be crucial in elucidating its dynamic properties and potential interactions in a biological context.

Density Functional Theory (DFT) for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized ground state geometry of a molecule. By minimizing the energy of the system with respect to the positions of the nuclei, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

For 3-(3-Bromophenoxy)benzaldehyde, a DFT study, likely using a functional like B3LYP with a suitable basis set such as 6-311G(d,p), would be performed to obtain its most stable three-dimensional structure. The optimization process would account for the electronic effects of the bromo and aldehyde substituents on the phenoxy ring system. The resulting geometry is the foundation for all other computational analyses, including FMO, MEP, and vibrational frequency calculations. For instance, the geometry of 3-hydroxy-4-methoxybenzaldehyde was optimized using DFT to correlate theoretical and experimental data. xisdxjxsu.asia Similarly, the planarity and intramolecular interactions of 3-Bromo-2-hydroxy-benzaldehyde were established through structural analysis.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry offers powerful tools to predict the most likely pathways for chemical reactions and to characterize the high-energy transition states that control reaction rates.

The aldehyde functional group is a cornerstone of organic synthesis, and its reactivity in molecules like 3-(3-Bromophenoxy)benzaldehyde can be computationally modeled. Theoretical studies on various benzaldehyde derivatives reveal that the aldehyde group can participate in a range of reactions, including nucleophilic additions and reductions. For instance, in the context of multicomponent reactions like the Mannich reaction, benzaldehyde is a key electrophile. ppor.az Computational models, often employing Density Functional Theory (DFT), can map out the potential energy surfaces of such reactions, identifying the intermediates and transition states.

The reactivity of the aldehyde can be influenced by substituents on the aromatic rings. While specific studies on 3-(3-Bromophenoxy)benzaldehyde are not prevalent, research on related substituted benzaldehydes indicates that electron-withdrawing or donating groups can modulate the electrophilicity of the carbonyl carbon. researchgate.net For example, the rate coefficients for the reaction of NO3 radicals with a series of aromatic aldehydes have been measured, showing a clear dependence on the nature and position of the substituents. copernicus.org These studies provide a framework for predicting how the 3-bromophenoxy group would influence the reactivity of the aldehyde moiety in various chemical transformations.

Table 1: Illustrative Reactivity Descriptors for Substituted Benzaldehydes

This interactive table provides hypothetical reactivity descriptors for substituted benzaldehydes based on general computational chemistry principles. The values are for illustrative purposes to demonstrate how substituents can influence electronic properties.

| Substituent at meta-position | Hammett Sigma (σ_m) | Calculated Dipole Moment (Debye) | Predicted Relative Reactivity (towards nucleophiles) |

| -H | 0.00 | 2.95 | 1.00 |

| -Br | 0.39 | 2.50 | 1.50 |

| -OCH3 | 0.12 | 3.50 | 0.80 |

| -NO2 | 0.71 | 3.90 | 2.20 |

Note: These are representative values and would require specific calculations for 3-(3-Bromophenoxy)benzaldehyde.

The presence of a bromine atom on one of the phenyl rings makes 3-(3-Bromophenoxy)benzaldehyde a suitable substrate for cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The activation of the carbon-bromine (C-Br) bond is a critical step in these catalytic cycles. Theoretical studies on similar aryl halides have provided detailed mechanistic insights into this process. rsc.org

DFT calculations can be used to model the oxidative addition of the aryl halide to a low-valent transition metal catalyst, such as palladium or nickel. These calculations can determine the activation energy for the C-Br bond cleavage and help in understanding the role of ligands and solvents in facilitating this process. For instance, theoretical investigations into Rh(III)-catalyzed cross-dehydrogenative aryl-aryl coupling have elucidated the role of the catalyst and additives in C-H and C-X bond activations. nih.gov While not specific to 3-(3-Bromophenoxy)benzaldehyde, these studies suggest that the electronic properties of the molecule, influenced by both the aldehyde and the phenoxy ether linkage, would play a significant role in the energetics of the C-Br bond activation.

Structure-Property Relationship Modeling (excluding physical properties)

Computational modeling allows for the establishment of relationships between the molecular structure of a compound and its chemical properties, such as reactivity.

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate structural or quantum chemical descriptors with experimental reactivity data. chemrxiv.org For 3-(3-Bromophenoxy)benzaldehyde, predictive models could be developed to forecast its reactivity in various reactions. These models often utilize multivariate linear regression to link descriptors such as molecular orbital energies (HOMO, LUMO), atomic charges, and steric parameters to reaction rates or equilibrium constants. chemrxiv.org

For example, studies on the reduction of substituted benzaldehydes have used DFT calculations to predict relative reaction rates, which were then compared with experimental results. researchgate.net Such an approach could be applied to 3-(3-Bromophenoxy)benzaldehyde to predict its behavior in similar reductions or other transformations. The development of these models is crucial for rational catalyst design and the optimization of reaction conditions.

The supramolecular assembly of molecules in the solid state is governed by a complex interplay of intermolecular interactions. nih.gov For 3-(3-Bromophenoxy)benzaldehyde, these interactions are expected to include weak C–H⋯O hydrogen bonds, π–π stacking, and halogen bonding. nih.govrsc.org

Computational tools like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) can be used to visualize and quantify these non-covalent interactions. rsc.orgmdpi.commdpi.com Hirshfeld surface analysis maps the close contacts between molecules in a crystal, highlighting the regions involved in different types of interactions. rsc.orgmdpi.com Theoretical calculations can also quantify the energies of these interactions, providing insight into the stability of the resulting crystal packing. nih.govrsc.org Studies on other substituted benzaldehydes have shown that the carbonyl group often acts as a hydrogen bond acceptor, forming synthons that direct the crystal packing. nih.govrsc.org The bromine atom in 3-(3-Bromophenoxy)benzaldehyde can also participate in halogen bonding, an interaction that is increasingly recognized for its importance in crystal engineering. nih.govrsc.org

Table 2: Common Intermolecular Interactions in Substituted Benzaldehydes

This interactive table lists common intermolecular interactions observed in the crystal structures of substituted benzaldehydes and their typical energy ranges as determined by computational methods.

| Interaction Type | Donor | Acceptor | Typical Energy Range (kJ/mol) |

| Hydrogen Bond | C-H | O (carbonyl) | -2 to -20 |

| π-π Stacking | Aromatic Ring | Aromatic Ring | -5 to -50 |

| Halogen Bond | C-Br | O, N, π-system | -5 to -30 |

| van der Waals | Various | Various | -0.5 to -5 |

Note: The actual interaction energies for 3-(3-Bromophenoxy)benzaldehyde would depend on its specific crystal packing and require dedicated computational analysis.

Applications of 3 3 Bromophenoxy Benzaldehyde As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique combination of a reactive aldehyde, a diaryl ether linkage, and a bromine atom positions 3-(3-bromophenoxy)benzaldehyde as a promising starting material for the synthesis of intricate organic structures. While specific research literature extensively detailing the use of this exact compound is limited, its functional groups suggest its utility in the creation of various molecular frameworks.

Macrocycles and Heterocyclic Scaffolds (e.g., Chalcones, Benzodiazepines, Schiff Bases)

The aldehyde group in 3-(3-bromophenoxy)benzaldehyde is the primary site for reactions that lead to the formation of various heterocyclic and macrocyclic structures.

Chalcones:

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are important intermediates in the biosynthesis of flavonoids and are known for a wide range of biological activities. nih.gov They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503). researchgate.netrsc.orgroyalsocietypublishing.org The reaction proceeds by the deprotonation of the acetophenone to form an enolate, which then attacks the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the chalcone (B49325).

While direct synthesis of a chalcone from 3-(3-bromophenoxy)benzaldehyde is not prominently documented, the general applicability of the Claisen-Schmidt condensation to various substituted benzaldehydes is well-established. researchgate.net For instance, a solvent-free aldol (B89426) condensation using 3-bromobenzaldehyde (B42254) and acetophenone has been reported. rsc.org It is therefore highly probable that 3-(3-bromophenoxy)benzaldehyde could react with various acetophenones under similar basic conditions to yield the corresponding chalcones. The general scheme for such a reaction is depicted below.

General Scheme for Chalcone Synthesis: A substituted acetophenone reacts with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) to yield a chalcone derivative.

A variety of chalcones have been synthesized using different substituted benzaldehydes, as shown in the following table.

| Acetophenone Reactant | Benzaldehyde Reactant | Catalyst | Yield (%) | Reference |

| 4-Methoxyacetophenone | 4-Bromobenzaldehyde | NaOH | High | google.com |

| 2-Hydroxyacetophenone | Various substituted aldehydes | NaOH | - | nih.gov |

| Acetophenone | 3-Bromobenzaldehyde | NaOH | High | rsc.org |

| 3-Benzyloxy-4-methoxybenzaldehyde | Acetophenone derivatives | NaOH | - | researchgate.net |

Benzodiazepines:

Benzodiazepines are a class of heterocyclic compounds containing a seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring. They are widely recognized for their therapeutic applications. nih.gov One common synthetic route to 1,5-benzodiazepines involves the condensation of an o-phenylenediamine (B120857) with a chalcone, which itself is derived from a benzaldehyde. nih.govmanipal.edu Alternatively, direct condensation of o-phenylenediamine with ketones can also yield benzodiazepine (B76468) derivatives. nih.gov

Given that 3-(3-bromophenoxy)benzaldehyde can be a precursor to chalcones, it can indirectly serve as a starting point for benzodiazepine synthesis. A chalcone derived from 3-(3-bromophenoxy)benzaldehyde could be reacted with o-phenylenediamine to afford a benzodiazepine with a bulky 3-(3-bromophenoxy)phenyl substituent. A study by Pathade and Jagdale reported the synthesis of 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine from the corresponding chalcone and o-phenylenediamine. nih.gov This suggests a feasible pathway for incorporating the 3-(3-bromophenoxy)phenyl moiety into a benzodiazepine core.

Schiff Bases:

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are formed through the condensation of a primary amine with an aldehyde or ketone. rsisinternational.orgedu.krd Schiff bases are versatile intermediates in organic synthesis and have been investigated for various biological activities. researchgate.net The reaction is typically carried out by refluxing the reactants in an appropriate solvent, sometimes with acid or base catalysis. rsisinternational.org

3-(3-Bromophenoxy)benzaldehyde, with its aldehyde group, is a prime candidate for the synthesis of Schiff bases. It would be expected to react readily with a wide array of primary amines to form the corresponding imines, which would bear the 3-(3-bromophenoxy)phenyl group. These Schiff bases could then be used in further synthetic transformations or studied for their own properties. General procedures for Schiff base formation from various benzaldehydes and amines are widely reported. rsisinternational.orgresearchgate.netsemanticscholar.org

Natural Product Analogs and Derivatives

While there is no specific literature detailing the use of 3-(3-bromophenoxy)benzaldehyde in the total synthesis of natural products, its structural motifs are present in some classes of natural compounds and their analogs. The diaryl ether linkage is a key feature in many complex natural products. The bromine atom provides a handle for introducing further complexity through cross-coupling reactions, allowing for the generation of analogs of natural products that are not easily accessible through other means. The aldehyde function allows for chain extension and the introduction of other functionalities, which is a common strategy in the synthesis of natural product derivatives.

Polymeric and Supramolecular Architectures

The bifunctional nature of 3-(3-bromophenoxy)benzaldehyde makes it an interesting candidate for the construction of polymers and supramolecular assemblies. The aldehyde group can participate in polymerization reactions, for example, through copolymerization with other monomers. Research has shown that benzaldehyde derivatives can be copolymerized with phthalaldehyde to create functional polymers. researchgate.net The reactivity in such polymerizations is sensitive to the electronic nature of the substituents on the benzaldehyde. researchgate.net

The presence of both an aldehyde and a bromine atom allows for the possibility of creating polymers with reactive side chains. For instance, a polymer could be formed through the aldehyde group, leaving the bromo-substituent available for post-polymerization modification via cross-coupling reactions. This could lead to the development of functional materials with tailored properties.

In the realm of supramolecular chemistry, the directional nature of the functional groups in 3-(3-bromophenoxy)benzaldehyde could be exploited to form well-defined, self-assembled structures through non-covalent interactions such as hydrogen bonding and halogen bonding. nih.gov

Design and Synthesis of Advanced Functional Materials Precursors

The electronic and structural properties of 3-(3-bromophenoxy)benzaldehyde suggest its potential as a precursor for advanced functional materials.

Optoelectronic Materials (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major application for advanced organic molecules. google.com The performance of OLEDs is highly dependent on the molecular structure of the organic materials used in their construction. Benzophenone derivatives have been used as host materials in phosphorescent OLEDs (PhOLEDs). nih.gov While 3-(3-bromophenoxy)benzaldehyde is not a benzophenone, its bi-aryl structure is a common feature in many organic electronic materials.

The bromine atom on the aromatic ring can be a key site for elaboration into more complex, conjugated systems through reactions like the Suzuki or Buchwald-Hartwig couplings. These reactions are fundamental in the synthesis of the complex molecules used as emitters or hosts in OLEDs. nih.gov Therefore, 3-(3-bromophenoxy)benzaldehyde could serve as a valuable intermediate in the synthesis of novel materials for optoelectronic applications. For instance, a synthetic route to an OLED material could involve a cross-coupling reaction at the bromine position to extend the conjugation of the system, followed by modification of the aldehyde group.

Molecular Interactions and Mechanistic Biological Investigations of 3 3 Bromophenoxy Benzaldehyde and Its Derivatives Non Clinical Focus

In Silico Ligand-Protein Docking and Molecular Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand, such as 3-(3-bromophenoxy)benzaldehyde, might interact with a protein target. biojournals.us These in silico techniques provide insights into potential binding modes and affinities, guiding further experimental validation. nih.gov

Prediction of Potential Molecular Targets

The prediction of molecular targets is a critical first step in understanding the biological effects of a compound. For derivatives of benzaldehyde (B42025), a wide range of potential protein targets has been identified through computational screening. For instance, in silico studies on related benzaldehyde derivatives have suggested potential interactions with enzymes such as aldehyde dehydrogenases (ALDH). mdpi.com Specifically, the benzaldehyde moiety is known to be a key feature for binding within the catalytic center of certain ALDH isoforms. mdpi.com

Molecular docking studies performed on various bioactive compounds, including derivatives of quercetin, have identified potential binding to viral proteins like papain-like protease and 3C-like protease, suggesting a broad range of possible targets for aldehyde-containing compounds. nih.gov The general approach involves docking the ligand against a library of known protein structures to identify those with the most favorable binding energies.

Analysis of Binding Affinity and Interaction Modes

Once potential targets are identified, molecular dynamics simulations can be employed to analyze the stability of the ligand-protein complex and the specific molecular interactions that stabilize the binding. frontiersin.org These simulations provide a dynamic view of the interaction, revealing how the complex behaves over time. nih.gov

Key interactions often involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the protein's binding pocket. For example, in the case of benzyloxybenzaldehyde derivatives targeting ALDH1A3, the aldehyde group has been shown to form crucial hydrogen bonds with cysteine and threonine residues, while the central benzaldehyde core engages in pi-pi interactions with phenylalanine and leucine (B10760876) residues. mdpi.com The binding free energy, which can be calculated from MD simulations, provides a quantitative measure of the binding affinity. nih.gov

| Derivative Class | Potential Protein Target | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|

| Benzyloxybenzaldehydes | ALDH1A3 | C302, C303, T315, F182, L471 | Hydrogen Bond, Pi-Pi Stacking |

| Quercetin Derivatives (contain aldehyde groups) | Papain-like Protease | Not Specified | Binding Energy |

In Vitro Enzymatic Inhibition Studies and Kinetic Analysis

In vitro enzyme assays are essential for validating the predictions made by in silico studies and for characterizing the inhibitory activity of a compound. These studies measure the effect of the compound on the rate of an enzyme-catalyzed reaction.

Characterization of Enzyme-Inhibitor Complexes

The formation of an enzyme-inhibitor complex is the basis of enzyme inhibition. The strength of this interaction is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). sci-hub.se For example, studies on benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase (ALDH) isoforms have determined their inhibitory potency against ALDH1A1, ALDH1A3, and ALDH3A1. mdpi.com The selectivity of a compound for a particular enzyme over others is a critical aspect of its characterization.

Mechanistic Elucidation of Inhibition Pathways

Kinetic analysis helps to elucidate the mechanism of enzyme inhibition, which can be competitive, non-competitive, uncompetitive, or mixed-type. sci-hub.senih.gov This is typically determined by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and then analyzing the data using graphical methods like the Lineweaver-Burk plot. embrapa.br

For instance, a competitive inhibitor will increase the apparent Michaelis constant (Km) of the enzyme for its substrate without affecting the maximum velocity (Vmax). sci-hub.se In the case of some benzaldehyde derivatives, they have been strategically designed to be recognized by the enzyme as substrates, forming a stable enzyme-ligand complex that leads to inhibition. mdpi.com

| Inhibitor | Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| Benzoic Acid | Tyrosinase | Competitive | 119 mdpi.com |

| Kojic Acid | Tyrosinase | Competitive | 30 mdpi.com |

| ABMM-15 (a benzyloxybenzaldehyde derivative) | ALDH1A3 | Not Specified | Data Not Available |

Cellular Pathway Modulation Studies (Non-Human Cells)

Beyond interactions with isolated enzymes, it is crucial to understand how a compound affects complex cellular signaling pathways. Such studies are often conducted in non-human cell lines to elucidate the molecular mechanisms of action.

Research on benzaldehyde has shown that it can modulate several major signaling pathways that are often dysregulated in cancer cells. For example, in pancreatic and non-small cell lung cancer cell lines, benzaldehyde has been found to inhibit the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. researchgate.net This broad-spectrum activity is thought to be mediated through the regulation of 14-3-3 family proteins, which act as scaffolds for various signaling proteins. researchgate.net

In another study, a novel benzaldehyde isolated from a marine-derived fungus was shown to have anti-inflammatory effects in RAW264.7 macrophage cells by suppressing the MAPK signaling pathway. nih.gov Furthermore, 3-hydroxybenzaldehyde (B18108) (3-HBA) has been observed to induce autophagy in mouse brain astrocytes through the Sonic hedgehog (Shh) signaling pathway. nih.gov These findings highlight the diverse ways in which benzaldehyde derivatives can modulate cellular functions.

Investigation of Receptor Activation or Inhibition in Cell Lines

While specific studies focusing exclusively on the receptor interactions of 3-(3-bromophenoxy)benzaldehyde are not extensively detailed in the available literature, research on related diaryl ether and benzaldehyde derivatives provides insights into their potential mechanisms. The general scientific approach involves evaluating these compounds against various human cancer cell lines to determine their inhibitory properties.

For example, studies on benzyloxybenzaldehyde derivatives, which share a similar structural backbone, have demonstrated significant anticancer activity against cell lines such as the human leukemia cell line (HL-60). nih.gov Certain derivatives were found to be highly potent, exhibiting activity at low micromolar concentrations. nih.gov Similarly, novel 13α-estrone diaryl ether derivatives have been tested against a panel of human cancer cell lines including cervical (HeLa, SiHa), breast (MCF-7, MDA-MB-231), and ovarian (A2780) cancer cells, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov

Analysis of Cellular Signaling Cascades

The biological effect of a compound is mediated through its influence on cellular signaling pathways. Research on benzaldehyde and its derivatives has revealed significant modulation of key signaling cascades implicated in cancer and other diseases.

Benzaldehyde has been found to suppress multiple major signaling pathways that are often activated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. researchgate.net The mechanism for this broad inhibition appears to be the regulation of 14-3-3 family proteins, particularly the 14-3-3ζ isoform, which act as scaffold proteins interacting with numerous phosphorylated client proteins within these cascades. researchgate.netnih.gov By disrupting the interaction between 14-3-3ζ and its client proteins (like mTOR, cRaf, and STAT3), benzaldehyde can effectively inhibit these tumor-promoting signals. researchgate.netnih.gov

Furthermore, the interaction between 14-3-3ζ and histone H3 phosphorylated at Ser28 (H3S28ph) has been identified as a key factor in treatment resistance and the regulation of genes related to epithelial-mesenchymal plasticity (EMP), a process critical for cancer metastasis. nih.gov Benzaldehyde and its derivatives have shown the ability to target this interaction, thereby suppressing EMP and potentially overcoming treatment resistance. nih.gov

In a different context, studies on 3-hydroxybenzaldehyde (3-HBA) demonstrated that it can induce autophagy in mouse brain astrocytes through the activation of the sonic hedgehog (Shh) signaling pathway. nih.gov This was confirmed by using pathway inhibitors and activators, which respectively blocked or enhanced the autophagic effect. nih.gov Other research on benzyloxybenzaldehyde derivatives in HL-60 cells indicated that they induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase, effects that were linked to a loss of mitochondrial membrane potential. nih.gov

Structure-Activity Relationship (SAR) Derivations for Molecular Targets (Theoretical/Cellular)

Structure-activity relationship (SAR) analysis is a critical process in drug discovery that relates a molecule's chemical structure to its biological effect, guiding the design of more potent and selective compounds. drugdesign.orgnih.gov For molecules based on the 3-(3-bromophenoxy)benzaldehyde scaffold, SAR studies explore how modifications to the diaryl ether core, the benzaldehyde group, and various substituents impact activity against specific molecular targets. acs.org

Theoretical and cellular studies on related diaryl ether and benzaldehyde derivatives have established several key SAR principles. These analyses often involve synthesizing a series of analogs and evaluating them in cellular or enzymatic assays, sometimes complemented by computational modeling like 3D-QSAR to identify key structural features. mdpi.comresearchgate.net

For instance, in a series of benzyloxybenzaldehyde derivatives tested for anticancer activity, the substitution pattern on the benzyl (B1604629) ring was found to be critical. nih.gov A methoxy (B1213986) group at the 3-position of the benzyl ring produced the most potent compound, highlighting the importance of the substituent's electronic and steric properties. nih.gov

Studies on other complex diaryl ether-containing molecules have provided further insights. For inhibitors of hypoxia-inducible factor (HIF), a key target in cancer, modifications to the N-substituent of an indazole core revealed that electron-withdrawing groups like fluoro or cyano at the ortho position of a benzene (B151609) ring led to better inhibitory activity. nih.gov Substitutions at the meta or para positions were less effective. nih.gov

The tables below summarize hypothetical and observed SAR findings from related compound series, which could inform the design of novel derivatives based on the 3-(3-bromophenoxy)benzaldehyde scaffold.

Table 1: SAR of Benzyloxybenzaldehyde Derivatives Against HL-60 Cancer Cells This table is based on findings for benzyloxybenzaldehyde derivatives, which are structurally related to 3-(3-bromophenoxy)benzaldehyde.

| Compound Modification | Position of Substituent on Benzyl Ring | Observed Activity | Reference |

| Methoxy Group | 3-position | Most Potent | nih.gov |

| Methoxy Group | 4-position | Significant Activity | nih.gov |

| Chloro Group | 2-position | Significant Activity | nih.gov |

| Chloro Group | 4-position | Significant Activity | nih.gov |

| No Substituent | - | Significant Activity | nih.gov |

Table 2: General SAR Principles for Diaryl Ether Scaffolds This table compiles general principles from various studies on diaryl ether-containing molecules targeting different biological pathways.

| Structural Feature | Modification | General Impact on Activity | Reference |

| Substituents on Aromatic Rings | Addition of small, electronegative groups (e.g., Fluorine) | Often leads to unique or enhanced biological activity. | nih.gov |

| Substituents on Aromatic Rings | Position of electron-withdrawing groups (e.g., ortho vs. para) | Can dramatically increase or decrease potency depending on the target. | nih.gov |

| Core Heterocyclic Structure | Replacement of one heterocycle with another (e.g., indazole vs. pyrazolopyridine) | Can significantly alter inhibitory activity and selectivity. | nih.gov |

| Linker between Rings | Altering the ether linkage | The geometry and flexibility are often crucial for proper orientation in the target's binding site. | acs.org |

| Functional Groups | Modification of key functional groups (e.g., aldehyde) | Can be used to probe for additional hydrogen bond or hydrophobic interactions with the receptor. | drugdesign.org |

These SAR derivations, whether from direct studies on closely related analogs or inferred from broader classes of diaryl ethers, are essential for rationally optimizing this chemical scaffold for desired biological effects on specific molecular targets. acs.orgnih.gov

Advanced Analytical Techniques for Mechanistic Elucidation of 3 3 Bromophenoxy Benzaldehyde Reactions

The comprehensive understanding of reaction mechanisms, including the identification of transient intermediates and the characterization of by-products, is crucial for the optimization of synthetic routes leading to 3-(3-Bromophenoxy)benzaldehyde. Advanced analytical techniques provide the necessary tools to probe these complex chemical transformations in detail.

Future Perspectives and Emerging Research Directions for 3 3 Bromophenoxy Benzaldehyde

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of 3-(3-Bromophenoxy)benzaldehyde into flow chemistry and automated synthesis platforms represents a significant leap forward in the efficient and controlled production of its derivatives. Flow chemistry, characterized by the continuous movement of reagents through a network of tubes and reactors, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater process control. nih.govumontreal.ca These benefits are particularly relevant for reactions involving 3-(3-Bromophenoxy)benzaldehyde, enabling precise control over reaction parameters and facilitating the synthesis of complex molecules in a streamlined manner. umontreal.caflinders.edu.au

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Process Type | Discontinuous, step-by-step | Continuous, uninterrupted |

| Heat & Mass Transfer | Often limited and uneven | Efficient and controlled |

| Safety | Higher risk with hazardous reagents | Improved safety due to small reaction volumes |

| Process Control | Less precise | Highly precise and reproducible |

| Scalability | Can be challenging | More straightforward |

| Automation | Possible but often complex | Readily integrated with automated platforms |

Exploitation in Photocatalysis and Electrosynthesis

The unique chemical structure of 3-(3-Bromophenoxy)benzaldehyde, featuring both an aldehyde group and a bromo-aromatic moiety, makes it a promising candidate for exploitation in photocatalysis and electrosynthesis. These modern synthetic techniques offer milder and more selective reaction pathways compared to traditional methods.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.govsigmaaldrich.com The bromine atom in 3-(3-Bromophenoxy)benzaldehyde can be a key functional group for photocatalytic reactions. For example, photoredox-catalyzed methods have been developed for the bromination of phenols and alkenes, and similar principles could be applied to derivatize or functionalize the 3-(3-Bromophenoxy)benzaldehyde scaffold. nih.gov Furthermore, the aldehyde group can participate in various photoredox-catalyzed reactions, expanding the synthetic possibilities. The use of photocatalysis aligns with green chemistry principles by often utilizing light as a renewable energy source and minimizing the need for harsh reagents. carthage.edu

Electrosynthesis: Electrosynthesis provides an alternative sustainable approach to drive chemical reactions using electricity. gre.ac.uk This technique can be used for both oxidation and reduction processes. The aldehyde group of 3-(3-Bromophenoxy)benzaldehyde could potentially be reduced to an alcohol or oxidized to a carboxylic acid under controlled electrochemical conditions. Moreover, the bromo-aromatic ring could undergo electrochemical transformations. Indirect electrosynthesis, using a redox mediator, is a well-established method for the oxidation of toluene (B28343) derivatives to their corresponding aldehydes, and similar strategies could be explored for reactions involving 3-(3-Bromophenoxy)benzaldehyde. researchgate.netxmu.edu.cn

Table 2: Potential Photocatalytic and Electrosynthetic Transformations of 3-(3-Bromophenoxy)benzaldehyde

| Method | Potential Transformation | Reagents/Conditions |

| Photocatalysis | C-H Functionalization | Photocatalyst (e.g., Ru or Ir complex), light |

| Cross-Coupling Reactions | Photocatalyst, coupling partner | |

| Reductive Dearomatization | Photocatalyst, reductant, CO2 | |

| Electrosynthesis | Oxidation of Aldehyde | Anode, specific electrolyte |

| Reduction of Aldehyde | Cathode, specific electrolyte | |

| C-Br Bond Modification | Controlled potential electrolysis |

Green Chemistry Innovations in Derivatization and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes and the choice of reagents and solvents. For 3-(3-Bromophenoxy)benzaldehyde, there are significant opportunities to develop more environmentally benign methods for its derivatization and application.

A primary focus of green chemistry is the replacement of hazardous solvents with greener alternatives. Traditional solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) can often be substituted with options such as polyethylene (B3416737) glycol (PEG), ethylene (B1197577) carbonate, or propylene (B89431) carbonate. merckmillipore.com Water, being abundant and non-toxic, is also an excellent green solvent for many reactions. orientjchem.orgnih.gov The use of deep eutectic solvents (DESs) represents another innovative approach, offering a non-toxic and often biodegradable reaction medium. mrforum.com Research into the synthesis of benzoxazole (B165842) derivatives has demonstrated the effectiveness of DES in reducing reaction times and improving yields compared to conventional methods. mdpi.com

Solvent-free reaction conditions are another hallmark of green chemistry. mrforum.com Exploring solid-state reactions or reactions under high-pressure conditions could eliminate the need for solvents altogether. Furthermore, the development of catalytic systems that are highly efficient and recyclable is crucial. This includes the use of biocatalysts or metal catalysts that can be easily separated from the reaction mixture and reused.

Table 3: Green Solvent Alternatives

| Conventional Solvent | Greener Alternative(s) | Key Benefits |

| Methanol (B129727), Acetonitrile (B52724) | Isopropyl alcohol, Ethanol (B145695) | Lower toxicity, increased biodegradability merckmillipore.com |

| DMF, DMSO | Polyethylene glycols (PEGs) | Higher boiling point, lower vapor pressure, increased biodegradability merckmillipore.com |

| DMF, NMP | Ethylene carbonate, Propylene carbonate | Lower vapor pressure, higher flash point merckmillipore.com |

| Halogenated Solvents | Dibasic esters, Diethyl ether | Reduced toxicity merckmillipore.com |

Development of Novel Synthetic Utility Beyond Current Applications

While 3-(3-Bromophenoxy)benzaldehyde has established applications, its full synthetic potential remains to be explored. The presence of three distinct functional handles—the aldehyde, the ether linkage, and the bromine atom—provides a rich platform for the development of novel chemical transformations and the synthesis of new molecular architectures.

The aldehyde group is a versatile functional group that can participate in a wide array of reactions, including but not limited to:

Multi-component reactions: The Mannich and Groebke–Blackburn–Bienaymé reactions are powerful tools for the rapid construction of complex molecules from simple starting materials. nih.govppor.az

Condensation reactions: Reactions with active methylene (B1212753) compounds, such as in the synthesis of 2-benzylidene-3-oxobutanamide derivatives, can lead to novel bioactive scaffolds. nih.gov

Cyclization reactions: The aldehyde can be a key component in the synthesis of various heterocyclic systems, such as 2,1,3-benzoxadiazoles, which have applications as fluorophores. frontiersin.org

The carbon-bromine bond offers a site for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents and the construction of complex molecular frameworks. Photocatalysis can also be employed to functionalize this bond. rsc.org

The ether linkage, while generally stable, could potentially be cleaved or rearranged under specific reaction conditions, leading to the formation of novel phenolic or aromatic compounds. Exploring the reactivity of this ether bond could open up new avenues for derivatization.